molecular formula C17H23NO5 B1611800 4-(3'-METHOXY)PHENYL-3-CARBOXY-1-BOC-PYRROLIDINE CAS No. 939758-00-6

4-(3'-METHOXY)PHENYL-3-CARBOXY-1-BOC-PYRROLIDINE

Cat. No.: B1611800
CAS No.: 939758-00-6
M. Wt: 321.4 g/mol
InChI Key: UMSPNQKPXWOGLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3'-METHOXY)PHENYL-3-CARBOXY-1-BOC-PYRROLIDINE is a chiral compound with significant importance in organic chemistry and pharmaceutical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3'-METHOXY)PHENYL-3-CARBOXY-1-BOC-PYRROLIDINE typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and tert-butyl 4-pyrrolidinecarboxylate.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 3-methoxybenzaldehyde and tert-butyl 4-pyrrolidinecarboxylate under basic conditions.

    Cyclization: The intermediate undergoes cyclization to form the pyrrolidine ring, which is a crucial step in the synthesis.

    Chiral Resolution: The resulting product is then subjected to chiral resolution to obtain the desired (3R,4S) enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3'-METHOXY)PHENYL-3-CARBOXY-1-BOC-PYRROLIDINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, and thiols under appropriate reaction conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with various functional groups.

Scientific Research Applications

4-(3'-METHOXY)PHENYL-3-CARBOXY-1-BOC-PYRROLIDINE has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.

    Biological Studies: It serves as a chiral ligand in asymmetric synthesis and catalysis, aiding in the development of enantioselective reactions.

    Industrial Applications: The compound is utilized in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(3'-METHOXY)PHENYL-3-CARBOXY-1-BOC-PYRROLIDINE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3'-METHOXY)PHENYL-3-CARBOXY-1-BOC-PYRROLIDINE is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

4-(3-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-9-13(14(10-18)15(19)20)11-6-5-7-12(8-11)22-4/h5-8,13-14H,9-10H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSPNQKPXWOGLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585622
Record name 1-(tert-Butoxycarbonyl)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939758-00-6
Record name 1-(tert-Butoxycarbonyl)-4-(3-methoxyphenyl)pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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